Butoxycaine
Overview
Description
Butoxycaine is a local anesthetic compound known for its use in medical and veterinary applications. It is chemically identified as 4-butoxybenzoic acid 2-(diethylamino)ethyl ester . This compound is primarily used for its anesthetic properties, providing temporary numbness or loss of sensation in a specific area.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxycaine can be synthesized through the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Butoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products, although this reaction is less common.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, controlled temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and controlled temperature.
Major Products Formed:
Hydrolysis: 4-butoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butoxycaine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving local anesthetics and their effects on nerve cells.
Medicine: Investigated for its potential use in pain management and surgical procedures.
Industry: Utilized in the formulation of topical anesthetic products for both human and veterinary use
Mechanism of Action
Butoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, leading to a temporary loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the interruption of nerve signal transmission .
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar ester structure.
Tetracaine: Known for its potent anesthetic properties and longer duration of action.
Lidocaine: An amide-type local anesthetic with a different chemical structure but similar anesthetic effects.
Uniqueness of Butoxycaine: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its butoxy group contributes to its lipophilicity, enhancing its ability to penetrate nerve membranes and exert its anesthetic effects .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-butoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUOGIMJWORNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870957 | |
Record name | 2-(Diethylamino)ethyl 4-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-43-8 | |
Record name | Butoxycaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diethylamino)ethyl 4-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOXYCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M880K35B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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